2,3,5,6-Tetrabromo-4-chlorophenol
CAS No.: 20188-28-7
Cat. No.: VC8252922
Molecular Formula: C6HBr4ClO
Molecular Weight: 444.14 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 20188-28-7 |
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Molecular Formula | C6HBr4ClO |
Molecular Weight | 444.14 g/mol |
IUPAC Name | 2,3,5,6-tetrabromo-4-chlorophenol |
Standard InChI | InChI=1S/C6HBr4ClO/c7-1-3(9)6(12)4(10)2(8)5(1)11/h12H |
Standard InChI Key | HHPGOBVKUZQECQ-UHFFFAOYSA-N |
SMILES | C1(=C(C(=C(C(=C1Br)Br)Cl)Br)Br)O |
Canonical SMILES | C1(=C(C(=C(C(=C1Br)Br)Cl)Br)Br)O |
Introduction
Chemical Identity and Structural Properties
Molecular Architecture
The molecular formula of 2,3,5,6-Tetrabromo-4-chlorophenol is C₆HBr₄ClO, with a benzene core functionalized at the 2, 3, 5, and 6 positions by bromine atoms, a chlorine atom at the 4 position, and a hydroxyl group at the 1 position . The spatial arrangement of halogens creates steric hindrance, influencing its reactivity in substitution and redox reactions. The IUPAC name, 2,3,5,6-tetrabromo-4-chlorophenol, reflects this substitution pattern.
Key Identifiers:
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CAS Registry Number: 20188-28-7
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InChIKey: HHPGOBVKUZQECQ-UHFFFAOYSA-N
Spectroscopic Characteristics
Infrared (IR) spectroscopy data for this compound, compiled by the Coblentz Society, remains undigitized but is archived as a scanned image in the NIST Chemistry WebBook . The IR spectrum would typically exhibit peaks corresponding to O–H stretching (3200–3600 cm⁻¹), C–Br vibrations (500–700 cm⁻¹), and C–Cl stretches (600–800 cm⁻¹).
Physicochemical Properties
Thermal and Solubility Data
Property | Value/Description |
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Molecular Weight | 444.141 g/mol |
Melting Point | Not reported |
Boiling Point | Not reported |
Solubility in Water | Low (hydrophobic nature) |
LogP (Partition Coefficient) | Estimated >4 (high lipophilicity) |
The compound’s low aqueous solubility and high logP suggest a propensity for bioaccumulation in lipid-rich tissues, a concern shared with structurally similar polychlorinated biphenyls (PCBs) .
Reactivity and Functional Transformations
Substitution Reactions
The bromine atoms in 2,3,5,6-Tetrabromo-4-chlorophenol are susceptible to nucleophilic displacement. For example:
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Hydrolysis: Reaction with aqueous NaOH may replace bromine with hydroxyl groups, yielding polyhydroxylated derivatives.
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Amination: Treatment with ammonia or amines could produce aminophenol analogs.
Oxidation and Reduction
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Oxidation: The phenolic –OH group can be oxidized to a quinone structure using agents like KMnO₄, though steric hindrance from halogens may slow this process.
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Reduction: Catalytic hydrogenation (H₂/Pd) or LiAlH₄ may dehalogenate the compound, producing less-brominated phenols.
Environmental and Toxicological Considerations
Ecotoxicity
Analogous compounds like 2,3,4,6-Tetrachlorophenol (CAS 58-90-2) exhibit acute aquatic toxicity, with LC50 values for fish ranging 0.1–1.0 mg/L . By extension, the brominated analog likely poses similar or greater risks due to increased lipophilicity and persistence.
Human Health Risks
Chlorophenols are linked to immunotoxicity and endocrine disruption . While specific data for this brominated variant are lacking, precautionary handling—including PPE and ventilation—is advised to minimize exposure risks.
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